(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

Pharmacokinetics Half-life On-demand dosing

(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride, commonly known as dapoxetine hydrochloride (CAS 129938-20-1; molecular formula C₂₁H₂₃NO·HCl; molecular weight 341.87 g/mol), is the enantiomerically pure (S)-(+)-isomer of a naphthalenyloxyphenylpropanamine derivative. It is a short-acting, orally active selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE) in men aged 18–64 years.

Molecular Formula C9H7ClN2O5
Molecular Weight 258.61 g/mol
Cat. No. B13825347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride
Molecular FormulaC9H7ClN2O5
Molecular Weight258.61 g/mol
Structural Identifiers
SMILESC1C=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl
InChIInChI=1S/C9H6N2O5.ClH/c12-10(13)6-1-2-7(9-3-4-16-9)8(5-6)11(14)15;/h1-3,5H,4H2;1H
InChIKeyRUFGRPSCLHSWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N,N-Dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine Hydrochloride (Dapoxetine HCl): Compound Identity and Pharmacological Class


(S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride, commonly known as dapoxetine hydrochloride (CAS 129938-20-1; molecular formula C₂₁H₂₃NO·HCl; molecular weight 341.87 g/mol), is the enantiomerically pure (S)-(+)-isomer of a naphthalenyloxyphenylpropanamine derivative [1]. It is a short-acting, orally active selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE) in men aged 18–64 years [2]. Unlike conventional SSRIs approved for depression, dapoxetine was designed from the outset with a pharmacokinetic profile optimized for as-needed administration prior to anticipated sexual activity, characterized by rapid absorption (Tmax ~1–1.3 h) and a short initial elimination half-life of approximately 1.3–1.5 hours [3]. The compound is marketed under the brand name Priligy and is approved in over 50 countries across Europe, Asia, and Latin America, though it has not received FDA approval in the United States [4].

Why Generic SSRI Substitution Fails for (S)-Dapoxetine HCl in Premature Ejaculation Research and Procurement


Although dapoxetine belongs to the SSRI class, its selection over other SSRIs such as paroxetine, fluoxetine, sertraline, or citalopram for PE-targeted research or clinical procurement is grounded in quantifiable pharmacokinetic, pharmacodynamic, and regulatory distinctions that preclude simple interchangeability [1]. Conventional SSRIs exhibit elimination half-lives of 21–26 hours (paroxetine, sertraline) to 1–4 days (fluoxetine), requiring daily chronic dosing to achieve steady-state serotonergic effects, whereas dapoxetine's ultra-short half-life of ~1.4 hours enables true on-demand administration with minimal accumulation [2]. Furthermore, dapoxetine is the only oral agent with formal regulatory approval specifically for the PE indication in most global markets; all other SSRIs are used off-label in this context, creating critical differences in evidentiary standards, label-supported dosing, and procurement compliance . At the molecular level, dapoxetine's transporter selectivity profile and unique off-target Kv channel activity differ meaningfully from both selective SSRIs like paroxetine and non-selective monoamine transporter inhibitors like clomipramine [3]. These cumulative differences—spanning pharmacokinetic design, regulatory pedigree, and molecular pharmacology—mean that substitution with a generic SSRI fundamentally alters the experimental or therapeutic context. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for (S)-Dapoxetine HCl: Head-to-Head and Cross-Study Comparisons Against Key Analogs


Ultra-Short Elimination Half-Life vs. Conventional SSRIs Enables Genuine On-Demand Dosing Without Accumulation

Dapoxetine exhibits an initial elimination half-life (t₁/₂α) of 1.3–1.5 hours, which is approximately 14- to 16-fold shorter than paroxetine (21–24 h), approximately 17-fold shorter than sertraline (~26 h), and over 30-fold shorter than fluoxetine (1–4 days for parent; 7–15 days for active metabolite norfluoxetine) [1]. The terminal half-life (t₁/₂β) of dapoxetine is 14–20 hours, with plasma concentrations falling to <5% of Cmax within 24 hours of a single dose [2]. This contrasts sharply with fluoxetine, where the active metabolite norfluoxetine prolongs pharmacologically relevant exposure for weeks after discontinuation [3]. Dapoxetine reaches steady-state after 4 days of daily dosing with only ~1.5-fold accumulation, versus ~7 days for sertraline and 4–5 weeks for fluoxetine . These pharmacokinetic properties are the mechanistic basis for dapoxetine's suitability as a true on-demand (1–3 hours prior to intercourse) PE therapy, whereas conventional SSRIs require chronic daily administration for PE efficacy [4].

Pharmacokinetics Half-life On-demand dosing Drug accumulation SSRI comparison

Transporter Selectivity: Dapoxetine's High SERT/DAT Selectivity Ratio vs. Clomipramine's Broad Multi-Transporter Inhibition

Dapoxetine inhibits the human serotonin transporter (SERT) with an IC₅₀ of 1.12 nM (or Ki = 0.14 nM for the HCl salt at human SERT) while exhibiting substantially weaker inhibition of the norepinephrine transporter (NET, IC₅₀ = 202 nM) and dopamine transporter (DAT, IC₅₀ = 1720 nM), yielding a SERT/DAT selectivity ratio of approximately 1,536-fold and a SERT/NET ratio of approximately 180-fold [1]. At concentrations up to 10 μM, dapoxetine shows no significant effect on NET or DAT in HEK-293 cells expressing human transporters, confirming high SERT selectivity . In contrast, clomipramine—a tricyclic antidepressant also used off-label for PE—blocks SERT, NET, and DAT with Ki values of 0.14, 54, and 3 nM, respectively, yielding a SERT/DAT selectivity ratio of only ~21-fold . Paroxetine, while potent at SERT (Ki = 0.05 nM), shows moderate NET affinity (Ki = 59 nM; NET/SERT ratio ~1,200) [2]. Dapoxetine's superior selectivity over DAT and NET may contribute to a more favorable side-effect profile with reduced adrenergic and dopaminergic off-target effects compared to clomipramine [3].

SERT selectivity DAT NET Clomipramine Transporter inhibition IC50

Regulatory Exclusivity: Dapoxetine as the Only Orally Approved Drug for Premature Ejaculation vs. Off-Label SSRIs

Dapoxetine is the first and, in most global markets, the only oral pharmacotherapy with formal regulatory approval for the on-demand treatment of premature ejaculation . As of 2022, only dapoxetine and the topical anesthetic spray Fortacin™ (lidocaine/prilocaine) held official approval for PE, with all other pharmacological options—including paroxetine, sertraline, fluoxetine, citalopram, and clomipramine—being used off-label [1]. Dapoxetine received its first marketing authorization in the European Union in December 2008 and is now approved in more than 50 countries including Sweden, Austria, Germany, Italy, Spain, Mexico, South Korea, and China; it was not approved by the United States FDA, where all SSRI prescribing for PE remains off-label [2]. Regulatory approval is supported by five double-blind, placebo-controlled clinical trials encompassing 6,081 patients, establishing an evidentiary standard that off-label SSRI use for PE does not meet [3]. In procurement contexts, this regulatory status has direct implications for formulary inclusion, clinical guideline compliance, and medicolegal considerations, particularly in regions where off-label prescribing is restricted or requires additional justification [4].

Regulatory approval Premature ejaculation Off-label Indication-specific Procurement compliance

Comparative Clinical Efficacy: Dapoxetine vs. Paroxetine Head-to-Head IELT Outcomes in a Randomized Controlled Trial

In a 12-week, double-blind, placebo-controlled, fixed-dose, randomized study (n = 340) comparing dapoxetine 60 mg daily, paroxetine 20 mg daily, and placebo for lifelong PE, the mean intravaginal ejaculatory latency time (IELT) increased from 38 seconds at baseline to 179 seconds with dapoxetine (a 4.7-fold increase) versus 31 seconds to 370 seconds with paroxetine (an 11.9-fold increase) and 34 to 55 seconds with placebo [1]. Paroxetine thus produced a 2.1-fold larger absolute IELT gain (339 s vs. 141 s) and significantly superior intercourse satisfaction scores (IIEF satisfaction domain: 17 vs. 14; P = 0.03) [2]. In a separate study comparing on-demand regimens, dapoxetine 60 mg taken 1–3 hours before intercourse demonstrated a larger IELT increase than paroxetine 20 mg on-demand, highlighting that efficacy comparisons are highly regimen-dependent [3]. A more recent 2025 randomized controlled trial (n = 400) found that daily citalopram 20 mg provided a 260% median IELT gain versus 220% for daily dapoxetine and 197% for on-demand dapoxetine, with citalopram superior on interpersonal difficulty domains (P < 0.01) [4]. A Bayesian network meta-analysis of 44 RCTs (n = 11,008) ranked drug efficacy for ≥8 weeks of therapy as: paroxetine > fluoxetine > dapoxetine 60 mg > dapoxetine 30 mg > clomipramine > citalopram > placebo, though dapoxetine 30 mg had a lower adverse event risk than clomipramine and paroxetine [5].

IELT Paroxetine Head-to-head trial Clinical efficacy Premature ejaculation

Active Metabolite Pharmacology: Equipotent Desmethyldapoxetine with Short Half-Life vs. Long-Lived Norfluoxetine from Fluoxetine

Dapoxetine undergoes extensive hepatic metabolism via CYP2D6, CYP3A4, and FMO1 to three major circulating metabolites: desmethyldapoxetine (DED), didesmethyldapoxetine (DDED), and dapoxetine-N-oxide [1]. Desmethyldapoxetine is equipotent to the parent compound (SERT IC₅₀ <1.0 nM vs. dapoxetine IC₅₀ = 1.12 nM), and didesmethyldapoxetine retains approximately 50% potency (IC₅₀ = 2.0 nM), while dapoxetine-N-oxide is essentially inactive (IC₅₀ = 282 nM) [2]. However, DED and DDED together account for less than 3% of total circulating drug-related material, and the unbound exposure (AUC) of DED is approximately 50% of dapoxetine [3]. Critically, both active metabolites share the parent compound's short pharmacokinetic profile and are rapidly cleared, meaning that upon discontinuation, total SERT-inhibitory activity declines rapidly—in marked contrast to fluoxetine, whose active metabolite norfluoxetine has a half-life of 7–15 days, maintaining SERT inhibition for weeks after the last dose [4]. Dapoxetine-N-oxide, the major circulating moiety, is pharmacologically inactive, further limiting cumulative serotonergic burden [5].

Metabolite Desmethyldapoxetine Norfluoxetine Pharmacokinetics SERT inhibition Metabolic profile

Kv Channel Inhibition: Dapoxetine's Dual Mechanism via Voltage-Gated Potassium Channel Blockade Independent of SERT

Dapoxetine inhibits voltage-dependent K⁺ (Kv) channels in a concentration-, time-, use-, and state-dependent manner that is independent of serotonin reuptake inhibition [1]. In native rabbit coronary arterial smooth muscle cells, dapoxetine inhibited Kv currents with an IC₅₀ of 2.68 ± 0.94 μmol/L (Hill coefficient 0.63 ± 0.11) [2]. Against cloned human Kv4.3 channels expressed in CHO cells, dapoxetine reduced current integral with an IC₅₀ of 5.3 μM, with association rate constant k₊₁ = 3.9 μM⁻¹s⁻¹ and dissociation rate constant k₋₁ = 25.6 s⁻¹ (KD = 6.5 μM) [3]. Against cloned Kv1.5 channels, dapoxetine decreased peak current amplitude with an IC₅₀ of 11.6 μM [4]. Notably, Kv channel inhibition is a class-level property shared by other SSRIs—fluoxetine, citalopram, sertraline, paroxetine, and fluvoxamine all inhibit Kv1.5, and fluoxetine and duloxetine also inhibit Kv4.3 [5]. However, dapoxetine's Kv inhibition occurs at concentrations that overlap with therapeutic plasma levels (Cmax ~297–498 ng/mL, equivalent to ~0.87–1.46 μM for 30–60 mg doses), suggesting potential clinical relevance of this off-target activity specifically for dapoxetine given its on-demand dosing paradigm and high peak plasma concentrations achieved acutely [6].

Kv channel Potassium channel Off-target Vascular Electrophysiology SERT-independent

Optimal Procurement and Research Application Scenarios for (S)-Dapoxetine Hydrochloride Based on Quantitative Differentiation Evidence


On-Demand PE Pharmacotherapy Studies Requiring Rapid-Onset, Short-Duration SERT Inhibition Without Drug Accumulation

Investigators designing clinical or preclinical studies of on-demand pharmacological PE intervention should select dapoxetine over conventional SSRIs when the protocol requires SERT inhibition to be rapidly achieved (Tmax ~1–1.3 h) and rapidly reversed (t₁/₂α ~1.3–1.5 h; <5% of Cmax remaining at 24 h) to mimic real-world as-needed dosing without the confound of chronic serotonergic adaptation [1]. Dapoxetine's ~1.5-fold accumulation at steady state contrasts with ~2-fold for sertraline and substantially higher for fluoxetine, making dapoxetine the preferred tool for studies isolating acute SERT pharmacology from chronic neuroadaptive changes .

PE Clinical Trials or Formulary Procurement Requiring Indication-Specific Regulatory Approval and Guideline-Compliant Prescribing

For multi-site clinical trials, hospital formulary inclusion, or institutional procurement in jurisdictions where off-label prescribing carries regulatory or reimbursement barriers, dapoxetine's status as the only oral drug with formal marketing authorization for PE across >50 countries (EMA 2008; SFDA; NMPA China) provides a compliance and medicolegal advantage that no off-label SSRI—including paroxetine, sertraline, or fluoxetine—can match [2]. The drug's efficacy is supported by five pivotal double-blind, placebo-controlled trials (n = 6,081), a level of PE-specific evidence unavailable for any off-label comparator [3].

Serotonergic Mechanism-of-Action Studies Requiring Clean SERT Selectivity Without DAT or NET Confounding

Researchers studying the role of serotonin transporter inhibition in ejaculatory control without concomitant dopaminergic or noradrenergic modulation should select dapoxetine (SERT/DAT selectivity ~1,536×; NET Ki >1,000 nM) over clomipramine (SERT/DAT ~21×; DAT Ki = 3 nM) or paroxetine (measurable NET Ki = 59 nM) . Dapoxetine at concentrations up to 10 μM shows no significant effect on NET or DAT in HEK-293 cells expressing human transporters, providing a cleaner pharmacological tool for isolating serotonergic contributions to the ejaculatory reflex .

Crossover or Washout Pharmacokinetic-Pharmacodynamic Studies Requiring Complete Drug Clearance Between Treatment Periods

For within-subject crossover study designs where carryover effects must be minimized, dapoxetine's rapid elimination and metabolite profile—with active metabolites (DED, DDED) accounting for <3% of circulating material and all species cleared within ~24 hours—offers a decisive advantage over fluoxetine, whose active metabolite norfluoxetine (t₁/₂ 7–15 days) maintains SERT inhibition for weeks post-discontinuation, requiring impractically long washout periods [4]. Dapoxetine enables washout periods of ~5 half-lives (~7–8 hours for the initial phase) rather than the 5–8 weeks required for fluoxetine [5].

Quote Request

Request a Quote for (S)-N,N-dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.